molecular formula C14H16N4O4S B2453983 methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1798466-56-4

methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2453983
CAS No.: 1798466-56-4
M. Wt: 336.37
InChI Key: JFEQIUQXBKUJHU-UHFFFAOYSA-N
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Description

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEQIUQXBKUJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .

    Preparation of Precursors: The synthesis begins with the preparation of the azide and alkyne precursors. For instance, 4-azidobenzoic acid can be synthesized from 4-aminobenzoic acid through diazotization followed by azidation.

    Click Reaction: The azide is then reacted with an alkyne derivative of pyrrolidine under copper(I) catalysis to form the 1,2,3-triazole ring.

    Sulfonylation: The resulting triazole compound is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to the combination of the triazole ring, pyrrolidine ring, and sulfonyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , a pyrrolidine ring , and a benzoate ester . The presence of these functional groups contributes to its unique chemical properties and biological interactions.

Property Value
Molecular FormulaC₁₁H₁₃N₃O₄S
Molecular Weight273.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which can block substrate access and reduce enzymatic activity. This mechanism is particularly significant in the context of diseases where enzyme dysregulation is a factor.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: In Vitro Anticancer Effects

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

Pharmacological Applications

The diverse biological activities suggest potential therapeutic applications in various fields:

  • Antimicrobial Agents : Due to its effectiveness against resistant strains.
  • Cancer Therapy : As a potential lead compound for developing anticancer drugs.
  • Neuroprotective Agents : Given the triazole's interaction with acetylcholinesterase (AChE), it may have implications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives to highlight its unique properties:

Compound Activity Remarks
Methyl 4-(4-(triazolyl)methyl)benzoateAntifungalEffective against Candida species
Methyl 5-(triazolyl)-pyrimidineAntiviralBroad-spectrum antiviral activity
Methyl 4-(triazolyl)-phenyl sulfoneAnticancerInduces apoptosis in leukemia cells

Q & A

Q. How can reaction conditions be optimized for synthesizing methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate to improve yields?

  • Methodological Answer : Optimize azide-triazole cyclization by using azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) in methylene chloride at 50°C for 16 hours, which achieved 96% yields in analogous triazole-pyrazole hybrids . Monitor reaction progress via TLC (cyclohexane/ethyl acetate 2:1) and employ flash chromatography (0–35% ethyl acetate gradient) for purification .

Q. What spectroscopic techniques are critical for confirming the sulfonyl and triazole moieties in this compound?

  • Methodological Answer :
  • IR Spectroscopy : The sulfonyl group exhibits strong S=O stretches at ~1360–1180 cm⁻¹, while the triazole ring shows characteristic bands at ~2121 cm⁻¹ (azide-to-triazole conversion) .
  • 1H/13C NMR : The pyrrolidine protons appear as multiplet signals (δ = 2.4–3.8 ppm), and the triazole proton resonates as a singlet (δ = 5.9–7.5 ppm). Sulfonyl-linked carbons appear at ~140–150 ppm in 13C NMR .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) with Celite® to minimize streaking. For polar byproducts, increase ethyl acetate to 35% over 20 column volumes, achieving >97% purity as demonstrated in triazole hybrid syntheses .

Advanced Research Questions

Q. How should researchers resolve contradictory NMR data for the pyrrolidine-triazole conformation?

  • Methodological Answer : Perform 2D NMR experiments (COSY, NOESY, HSQC) to distinguish overlapping signals. For example, NOESY can identify spatial proximity between pyrrolidine protons and the triazole ring, resolving dynamic rotational isomers. Variable-temperature NMR (e.g., 25–60°C) may clarify conformational flexibility .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites on the triazole ring.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets), guided by crystallographic data from structurally related compounds .

Q. How can researchers address low yields in sulfonylation steps during synthesis?

  • Methodological Answer :
  • Activation of Sulfonyl Chlorides : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity.
  • Solvent Optimization : Replace dichloromethane with anhydrous THF to stabilize intermediates, as shown in sulfonamide syntheses . Monitor reaction progress via LC-MS to identify quenching points .

Experimental Design & Data Analysis

Q. What statistical methods are suitable for analyzing biological activity data of this compound?

  • Methodological Answer : Apply multivariate ANOVA to assess dose-response relationships across biological replicates. For IC50 determinations, use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Reference randomized block designs from pharmacological studies of sulfonamide derivatives .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-HRMS. Compare with control samples stored at -20°C. For hydrolytic stability, incubate in PBS (pH 7.4) and monitor ester hydrolysis by tracking benzoic acid formation .

Data Contradiction Resolution

Q. How to reconcile discrepancies between theoretical and experimental HRMS data?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Verify natural abundance of 13C/15N isotopes using software (e.g., MassLynx).
  • Fragmentation Pathways : Compare MS/MS spectra with in silico predictions (e.g., CFM-ID) to identify unexpected adducts or dimerization .

Q. What strategies mitigate conflicting bioassay results across different cell lines?

  • Methodological Answer :
    Normalize data to cell viability controls (MTT assays) and use Z-factor analysis to quantify assay robustness. Cross-validate with orthogonal assays (e.g., SPR for binding affinity). Reference studies on sulfonamide cytotoxicity in diverse cell models .

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